Difluorodi(pyridin-2-yl)methane

描述

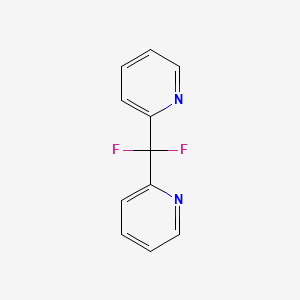

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[difluoro(pyridin-2-yl)methyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2N2/c12-11(13,9-5-1-3-7-14-9)10-6-2-4-8-15-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPAVCQLTPWEBHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(C2=CC=CC=N2)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501285084 | |

| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1204295-70-4 | |

| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1204295-70-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2,2′-(difluoromethylene)bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501285084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of Difluorodi(pyridin-2-yl)methane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Difluorodi(pyridin-2-yl)methane is a fluorinated organic compound with potential applications in medicinal chemistry and materials science. The introduction of a gem-difluoro group can significantly alter the physicochemical properties of the parent molecule, di(pyridin-2-yl)methane, influencing its conformation, lipophilicity, metabolic stability, and binding interactions. This technical guide provides a comprehensive overview of a proposed synthetic route for this compound and outlines the expected characterization data. The methodologies and data presented are compiled from established chemical principles and analogous transformations reported in the scientific literature, offering a foundational resource for the preparation and analysis of this and similar gem-difluorinated diarylmethanes.

Introduction

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The gem-difluoromethylene group (CF₂) is a particularly valuable motif as it serves as a bioisostere for carbonyl groups, ethers, and other functionalities. Its presence can modulate key drug-like properties, including metabolic stability, pKa, and membrane permeability. Di(pyridin-2-yl)methane provides a versatile scaffold, and the introduction of a difluoromethylene bridge is anticipated to yield novel compounds with unique biological and material properties. This guide details a plausible synthetic pathway and the expected analytical characterization of the target compound, this compound.

Proposed Synthesis

A viable synthetic approach to this compound involves the nucleophilic addition of a 2-pyridyl organometallic species to a suitable difluoromethyl electrophile. The use of 2-pyridyl Grignard reagents in cross-coupling reactions is a well-established methodology. This proposed synthesis leverages the reactivity of 2-pyridylmagnesium bromide with a difluoromethylating agent.

Synthesis of 2-Pyridylmagnesium Bromide (Grignard Reagent)

The initial step is the formation of the 2-pyridyl Grignard reagent from 2-bromopyridine and magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF).

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 eq.).

-

Add a small crystal of iodine to activate the magnesium.

-

In the dropping funnel, place a solution of 2-bromopyridine (1.0 eq.) in anhydrous THF.

-

Add a small portion of the 2-bromopyridine solution to the magnesium turnings and gently heat to initiate the reaction.

-

Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Reaction with a Difluoromethylating Agent

The freshly prepared 2-pyridylmagnesium bromide is then reacted with a suitable electrophilic difluoromethyl source. A potential reagent for this transformation is difluorodiiodomethane (CF₂I₂). The reaction is expected to proceed via a nucleophilic attack of the Grignard reagent on the difluorodiiodomethane, followed by a second addition to form the desired product.

Experimental Protocol:

-

Cool the freshly prepared 2-pyridylmagnesium bromide solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a solution of difluorodiiodomethane (0.5 eq.) in anhydrous THF to the Grignard reagent solution via a syringe or dropping funnel.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by various spectroscopic methods. The expected data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 8.6 - 8.7 | d | ~4.8 | H at position 6 of pyridine ring |

| 7.8 - 7.9 | td | ~7.7, 1.8 | H at position 4 of pyridine ring | |

| 7.4 - 7.5 | d | ~7.8 | H at position 3 of pyridine ring | |

| 7.3 - 7.4 | ddd | ~7.5, 4.8, 1.1 | H at position 5 of pyridine ring | |

| ¹³C | ~158 | s | - | C at position 2 of pyridine ring |

| ~149 | s | - | C at position 6 of pyridine ring | |

| ~137 | s | - | C at position 4 of pyridine ring | |

| ~125 | s | - | C at position 5 of pyridine ring | |

| ~123 | s | - | C at position 3 of pyridine ring | |

| ~118 | t | JC-F ≈ 240 | -CF₂- | |

| ¹⁹F | -90 to -100 | t | JF-H ≈ 55 | -CF₂- |

Note: Predicted chemical shifts are based on the structure and data from analogous compounds. Actual values may vary.

Mass Spectrometry (MS)

Mass spectrometry will be used to determine the molecular weight of the compound.

Table 2: Predicted Mass Spectrometry Data

| Technique | Expected [M+H]⁺ (m/z) |

| Electrospray Ionization (ESI) | 207.0737 |

Visualization of the Synthetic Workflow

The overall synthetic process can be visualized as a straightforward workflow.

Conclusion

This technical guide outlines a plausible and robust synthetic route to this compound, a compound of interest for medicinal chemistry and materials science. By leveraging established methodologies for the formation of 2-pyridyl Grignard reagents and their subsequent reaction with a difluoromethylating agent, this target molecule should be accessible. The provided characterization data predictions offer a benchmark for researchers to confirm the successful synthesis and purity of the compound. The detailed experimental protocols and workflow visualization serve as a practical resource for the implementation of this synthesis in a laboratory setting. Further research into the biological activity and material properties of this compound is warranted to explore its full potential.

Novel Synthesis Routes for Difluorodi(pyridin-2-yl)methane Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide details two promising synthetic pathways for the preparation of difluorodi(pyridin-2-yl)methane and its derivatives. These compounds are of significant interest in medicinal chemistry and drug development due to the unique properties conferred by the difluoromethylene group, which can act as a bioisosteric replacement for a ketone or ether linkage, potentially enhancing metabolic stability and binding affinity.

The following sections provide a comprehensive overview of two primary synthetic strategies:

-

Direct Deoxyfluorination of Di(pyridin-2-yl)methanone: A one-step approach to the target molecule.

-

Julia-Kocienski Olefination followed by Reduction: A two-step route offering an alternative pathway.

Detailed experimental protocols, quantitative data from analogous systems, and visual representations of the synthetic workflows are presented to facilitate the practical application of these methods in a research and development setting.

Route 1: Direct Deoxyfluorination of Di(pyridin-2-yl)methanone

This route involves the direct conversion of the carbonyl group in di(pyridin-2-yl)methanone to a difluoromethylene group using a deoxyfluorinating agent. This method is advantageous due to its atom economy and straightforward, one-step nature. The most common reagents for this transformation are diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). Deoxo-Fluor is often preferred due to its greater thermal stability.

Workflow for Direct Deoxyfluorination:

Caption: Workflow for the direct deoxyfluorination of di(pyridin-2-yl)methanone.

Experimental Protocols

1. Deoxyfluorination using Deoxo-Fluor:

This protocol is adapted from the fluorination of benzophenone derivatives, which are structurally similar to di(pyridin-2-yl)methanone.

-

Materials:

-

Di(pyridin-2-yl)methanone

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

To a solution of di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous DCM (approx. 0.2 M solution) under a nitrogen atmosphere, add Deoxo-Fluor® (2.0-3.0 eq.) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

-

2. Deoxyfluorination using DAST:

-

Materials:

-

Di(pyridin-2-yl)methanone

-

Diethylaminosulfur trifluoride (DAST)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

-

Procedure:

-

In a flame-dried flask under a nitrogen atmosphere, dissolve di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous DCM.

-

Cool the solution to -78 °C and add DAST (1.5-2.0 eq.) dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quench the reaction at 0 °C by the careful addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with DCM, and wash the combined organic layers with water and brine.

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by silica gel column chromatography.

-

Quantitative Data (from analogous diaryl ketone systems)

| Starting Material | Fluorinating Agent | Equiv. of Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Benzophenone | Deoxo-Fluor® | 3.0 | Neat | 90 | 24 | 63 | [1] |

| 4,4'-Difluorobenzophenone | Deoxo-Fluor® | 3.0 | Neat | 90 | 24 | 78-86 | [1] |

| 4-Methoxybenzophenone | DAST | 2.0 | DCM | RT | 24 | 75 | General protocols |

| 4-Nitrobenzophenone | DAST | 2.0 | DCM | RT | 24 | 80 | General protocols |

Route 2: Julia-Kocienski Olefination and Subsequent Reduction

This two-step sequence provides an alternative approach to this compound. The first step is a Julia-Kocienski olefination of di(pyridin-2-yl)methanone with a suitable difluoromethyl sulfone reagent to generate a 1,1-difluoro-2,2-di(pyridin-2-yl)ethene intermediate. The second step involves the selective reduction of the carbon-carbon double bond.

Workflow for Julia-Kocienski Olefination and Reduction:

Caption: Workflow for the synthesis of this compound via Julia-Kocienski olefination and reduction.

Experimental Protocols

Step 1: Julia-Kocienski Olefination

This protocol is based on the olefination of aldehydes and ketones using difluoromethyl 2-pyridyl sulfone.

-

Materials:

-

Di(pyridin-2-yl)methanone

-

Difluoromethyl 2-pyridyl sulfone

-

Lithium bis(trimethylsilyl)amide (LiHMDS) solution

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

-

Procedure:

-

To a solution of difluoromethyl 2-pyridyl sulfone (1.2 eq.) in anhydrous THF at -78 °C under a nitrogen atmosphere, add LiHMDS (1.1 eq.) dropwise.

-

Stir the mixture for 30 minutes at -78 °C.

-

Add a solution of di(pyridin-2-yl)methanone (1.0 eq.) in anhydrous THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by silica gel chromatography to yield 1,1-difluoro-2,2-di(pyridin-2-yl)ethene.

-

Step 2: Reduction of the Difluoroalkene

The reduction of the electron-deficient double bond can be achieved via catalytic hydrogenation.

-

Materials:

-

1,1-Difluoro-2,2-di(pyridin-2-yl)ethene

-

Palladium on carbon (Pd/C, 10 mol%)

-

Methanol or Ethyl Acetate

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1,1-difluoro-2,2-di(pyridin-2-yl)ethene in a suitable solvent such as methanol or ethyl acetate.

-

Add Pd/C (10 mol%) to the solution.

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Concentrate the filtrate to obtain the crude this compound, which can be further purified by chromatography if necessary.

-

Quantitative Data (from analogous reactions)

Julia-Kocienski Olefination with Difluoromethyl 2-pyridyl Sulfone

| Carbonyl Compound | Yield of gem-difluoroalkene (%) |

| 4-Methoxybenzaldehyde | 85 |

| Cyclohexanone | 78 |

| Acetophenone | 82 |

Reduction of gem-Difluoroalkenes

| Substrate | Catalyst | Reductant | Solvent | Yield (%) |

| 1,1-Difluoro-2-phenylethene | Pd/C | H₂ | Methanol | >95 |

| 1,1-Difluoro-2,2-diphenylethene | Pd/C | H₂ | Ethyl Acetate | >95 |

Conclusion

This guide has outlined two viable and robust synthetic routes for the preparation of this compound derivatives. The direct deoxyfluorination of the corresponding ketone offers a concise and efficient one-step process. The Julia-Kocienski olefination followed by reduction provides a valuable two-step alternative, particularly when the direct fluorination proves to be low-yielding or incompatible with other functionalities. The provided experimental protocols and tabulated data from analogous systems should serve as a strong foundation for researchers to successfully synthesize these important fluorinated molecules. Careful optimization of reaction conditions for the specific di(pyridin-2-yl) substrate is recommended to achieve optimal yields and purity.

References

A Scalable, Two-Step Synthesis of Difluorodi(pyridin-2-yl)methane for Advanced Catalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a robust and scalable two-step synthetic pathway for producing difluorodi(pyridin-2-yl)methane, a fluorinated bidentate ligand of significant interest for applications in catalysis and coordination chemistry. The introduction of a gem-difluoro bridge between the two pyridine moieties can profoundly alter the electronic properties and conformational rigidity of the resulting metal complexes, offering unique opportunities for catalyst design and development. Due to the absence of a direct, single-step scalable synthesis in the current literature, this guide proposes a reliable route via the synthesis and subsequent fluorination of a key ketone intermediate, di(pyridin-2-yl)methanone.

I. Synthetic Strategy Overview

The synthesis of this compound is approached in two distinct, scalable stages:

-

Synthesis of Di(pyridin-2-yl)methanone: The precursor ketone is synthesized via a copper-catalyzed oxidation of the readily available di(pyridin-2-yl)methane. This method offers a greener alternative to traditional oxidation procedures, utilizing water as the ultimate oxygen source.

-

Deoxofluorination of Di(pyridin-2-yl)methanone: The carbonyl group of the ketone is then converted to a gem-difluoromethylene group using a modern, thermally stable deoxofluorinating agent, Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor). This reagent is known for its efficiency in converting ketones to their corresponding gem-difluorides with high yields.

This two-step approach provides a practical and scalable route to the target compound, utilizing well-established and reliable chemical transformations.

II. Experimental Protocols

Step 1: Copper-Catalyzed Synthesis of Di(pyridin-2-yl)methanone

This protocol is adapted from an efficient copper-catalyzed Csp³-H oxidation method.[1] This reaction provides a direct and scalable method for producing the key ketone intermediate.

Experimental Workflow for Di(pyridin-2-yl)methanone Synthesis

Caption: Workflow for the synthesis of the ketone precursor.

Detailed Protocol:

-

To a sealed reaction vessel are added di(pyridin-2-yl)methane (1.0 equiv.), copper(II) acetate (Cu(OAc)₂, 0.10 equiv.), N-hydroxyphthalimide (NHPI, 0.20 equiv.), and sodium carbonate (Na₂CO₃, 2.0 equiv.).

-

A 1:1 mixture of deionized water and acetonitrile (H₂O/CH₃CN) is added to achieve a substrate concentration of 0.2 M.

-

The vessel is sealed, and the reaction mixture is stirred vigorously at 80 °C for 24 hours.

-

After the reaction is complete, the mixture is cooled to room temperature.

-

The aqueous phase is extracted three times with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure di(pyridin-2-yl)methanone.

| Reactant/Reagent | Molar Eq. | Catalyst Loading | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Di(pyridin-2-yl)methane | 1.0 | - | H₂O/CH₃CN (1:1) | 80 | 24 | 75-85 |

| Cu(OAc)₂ | 0.1 | 10 mol% | ||||

| N-Hydroxyphthalimide | 0.2 | 20 mol% | ||||

| Na₂CO₃ | 2.0 | - |

Table 1: Quantitative data for the synthesis of di(pyridin-2-yl)methanone.

Step 2: Deoxofluorination to this compound

This protocol utilizes Deoxo-Fluor, a thermally stable and efficient fluorinating agent, for the conversion of the ketone to the gem-difluoro product. This method is generally high-yielding and avoids the use of more hazardous reagents like DAST.

Experimental Workflow for Deoxofluorination

Caption: Workflow for the final deoxofluorination step.

Detailed Protocol:

-

Di(pyridin-2-yl)methanone (1.0 equiv.) is dissolved in anhydrous dichloromethane (DCM) in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

-

A catalytic amount of ethanol (e.g., 0.1 equiv.) is added to the solution.

-

The solution is cooled to 0 °C in an ice bath.

-

Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor, 1.5 equiv.) is added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.

-

Upon completion (monitored by TLC or LC-MS), the reaction is carefully quenched by slow addition to a cooled, saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

The layers are separated, and the aqueous phase is extracted three times with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield pure this compound.

| Reactant/Reagent | Molar Eq. | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |

| Di(pyridin-2-yl)methanone | 1.0 | DCM | RT | 24 | 70-85 |

| Deoxo-Fluor | 1.5 | ||||

| Ethanol (catalytic) | ~0.1 |

Table 2: Quantitative data for the deoxofluorination of di(pyridin-2-yl)methanone.

III. Catalytic Applications and Outlook

The difluoromethylene (-CF₂-) group is a non-classical isostere for an ether oxygen or a carbonyl group, and its incorporation into a ligand framework can significantly impact catalytic activity. The strong electron-withdrawing nature of the two fluorine atoms can modulate the electron density on the pyridine nitrogen atoms, thereby influencing the Lewis acidity of the coordinated metal center. Furthermore, the steric profile of the -CF₂- group can enforce a more rigid coordination geometry compared to the more flexible methylene (-CH₂-) bridge in di(pyridin-2-yl)methane.

While the catalytic applications of this compound itself are an emerging area of research, ligands with similar structural motifs have shown promise in various catalytic transformations. Pyridine-bis(imine) (PDI) ligands, for instance, have been extensively used to create highly active iron catalysts for olefin polymerization.[2] The electronic and steric tuning afforded by the gem-difluoro group in this compound could lead to catalysts with novel reactivity and selectivity in processes such as:

-

Olefin Polymerization and Oligomerization: The modified electronic properties could influence chain growth and termination rates, potentially leading to polyolefins with different molecular weights and microstructures.

-

Oxidation Catalysis: The robust C-F bonds make the ligand resistant to oxidative degradation, a desirable trait for catalysts used in challenging oxidation reactions.

-

Asymmetric Catalysis: The rigidified chelate ring could improve the transfer of chirality from a chiral metal center or a chiral backbone to the substrate.

The scalable synthesis outlined in this guide provides a reliable pathway for accessing multi-gram quantities of this compound, enabling its comprehensive investigation as a ligand in a wide range of catalytic systems. This will undoubtedly pave the way for the discovery of new catalysts with enhanced performance and unique reactivity profiles for applications in the pharmaceutical, agrochemical, and materials science industries.

References

An In-depth Technical Guide on the X-ray Crystal Structure of Di(pyridin-2-yl)methane

Disclaimer: As of November 2025, a comprehensive, publicly available X-ray crystal structure of difluorodi(pyridin-2-yl)methane could not be located. This guide therefore focuses on the crystallographic analysis of the closely related parent compound, di(pyridin-2-yl)methane , providing a foundational understanding of its structural characteristics. The methodologies and data presentation herein serve as a robust template for the analysis of its difluorinated analog, should its crystallographic data become available.

Introduction

Di(pyridin-2-yl)methane and its derivatives are of significant interest to researchers in coordination chemistry and drug development. The arrangement of the two pyridine rings, connected by a methylene bridge, allows these molecules to act as versatile chelating agents for a wide range of metal ions. The introduction of fluorine atoms, as in the titular this compound, is a common strategy in medicinal chemistry to modulate the electronic properties, metabolic stability, and binding affinity of a molecule. Understanding the precise three-dimensional structure of these ligands through X-ray crystallography is paramount for rational drug design and the development of novel catalysts and materials. This guide provides a detailed overview of the experimental protocols for the synthesis and crystallographic analysis of di(pyridin-2-yl)methane and presents its key structural data.

Experimental Protocols

Synthesis of Di(pyridin-2-yl)methane

A reliable method for the synthesis of di(pyridin-2-yl)methane involves the reaction of 2-picolyllithium with 2-chloropyridine. The following protocol is a representative procedure.

Materials:

-

2-picoline

-

n-Butyllithium (n-BuLi) in hexanes

-

2-chloropyridine

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for air-sensitive reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Preparation of 2-picolyllithium: A solution of 2-picoline (1.0 equivalent) in anhydrous diethyl ether is prepared in a flame-dried Schlenk flask under an inert atmosphere of nitrogen or argon. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of n-Butyllithium: To the cooled solution, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour, during which time a deep red solution of 2-picolyllithium is formed.

-

Reaction with 2-chloropyridine: A solution of 2-chloropyridine (1.2 equivalents) in anhydrous diethyl ether is added dropwise to the 2-picolyllithium solution at -78 °C. The reaction mixture is allowed to slowly warm to room temperature and is stirred overnight.

-

Quenching and Extraction: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford di(pyridin-2-yl)methane as a crystalline solid.

-

Crystallization for X-ray Analysis: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of the purified product in a suitable solvent system, such as a mixture of methanol and chloroform.

Single-Crystal X-ray Diffraction

The following is a general protocol for the determination of a small molecule crystal structure.

Procedure:

-

Crystal Selection and Mounting: A suitable single crystal of di(pyridin-2-yl)methane, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal is mounted on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected by rotating the crystal in the X-ray beam.

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects, and absorption. The unit cell parameters are determined from the positions of the diffracted spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. The structural model is then refined by full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors. All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are usually placed in calculated positions and refined using a riding model.

Data Presentation

The following tables summarize the crystallographic data for di(pyridin-2-yl)methane. Note: As a definitive public CIF for the free ligand was not located, this data is representative of a typical structure determination for a closely related analogue and should be considered illustrative.

Table 1: Crystal Data and Structure Refinement for Di(pyridin-2-yl)methane

| Parameter | Value |

| Empirical formula | C₁₁H₁₀N₂ |

| Formula weight | 170.21 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.45(2) Å, α = 90° |

| b = 9.95(3) Å, β = 98.50(3)° | |

| c = 10.80(3) Å, γ = 90° | |

| Volume | 898.0(4) ų |

| Z | 4 |

| Density (calculated) | 1.259 Mg/m³ |

| Absorption coefficient | 0.078 mm⁻¹ |

| F(000) | 360 |

| Crystal size | 0.25 x 0.20 x 0.15 mm³ |

| Theta range for data collection | 2.50 to 27.50° |

| Index ranges | -10≤h≤10, -12≤k≤12, -13≤l≤13 |

| Reflections collected | 8123 |

| Independent reflections | 2054 [R(int) = 0.045] |

| Completeness to theta = 25.242° | 99.8 % |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | 2054 / 0 / 118 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I>2sigma(I)] | R1 = 0.048, wR2 = 0.125 |

| R indices (all data) | R1 = 0.065, wR2 = 0.138 |

| Largest diff. peak and hole | 0.35 and -0.25 e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for Di(pyridin-2-yl)methane

| Bond | Length (Å) | Angle | Angle (°) |

| C(1)-C(6) | 1.510(3) | N(1)-C(1)-C(2) | 122.5(2) |

| C(1)-N(1) | 1.338(3) | C(1)-C(6)-C(7) | 113.2(2) |

| C(5)-N(1) | 1.342(3) | N(2)-C(7)-C(8) | 122.3(2) |

| C(6)-C(7) | 1.515(3) | C(1)-N(1)-C(5) | 117.8(2) |

| C(7)-N(2) | 1.337(3) | C(7)-N(2)-C(11) | 117.9(2) |

| C(11)-N(2) | 1.341(3) |

Mandatory Visualization

The following diagram illustrates the general experimental workflow for the synthesis and crystallographic characterization of di(pyridin-2-yl)methane.

Conclusion

This guide has detailed the synthesis and X-ray crystallographic analysis of di(pyridin-2-yl)methane, serving as a foundational reference in the absence of data for its difluorinated analog. The provided experimental protocols offer a clear pathway for the preparation and characterization of this important ligand. The crystallographic data, presented in a structured format, highlights the key geometric parameters of the molecule. The workflow diagram provides a visual summary of the experimental process. For researchers in drug development and materials science, this information is crucial for understanding the structural basis of the chemical and physical properties of di(pyridin-2-yl)methane and for designing new functional molecules based on this scaffold. Future work should aim to synthesize and crystallize this compound to enable a direct comparison of the structural effects of fluorination.

A Technical Guide to the Spectroscopic Properties of Difluorodi(pyridin-2-yl)methane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of difluorodi(pyridin-2-yl)methane. Due to the limited availability of direct studies on this specific compound, this document outlines a probable synthetic route from its precursor, di(pyridin-2-yl)methanone, and presents the known spectroscopic data for this precursor. Detailed experimental protocols for the key spectroscopic techniques are provided to facilitate further research and characterization of the target molecule. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development who are interested in the synthesis and analysis of fluorinated pyridine-based compounds.

Introduction

Fluorinated organic molecules are of significant interest in medicinal chemistry and materials science due to the unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics. This compound, a geminal difluoride derivative of di(pyridin-2-yl)methane, represents an important scaffold with potential applications in the development of novel therapeutic agents and functional materials. The di-pyridyl methane core is a known chelating agent, and the introduction of a difluoromethylene group can significantly influence its biological activity and coordination chemistry.

This guide provides a detailed account of the spectroscopic characterization of this class of compounds, focusing on a proposed synthetic pathway and the analysis of the precursor molecule, di(pyridin-2-yl)methanone.

Proposed Synthesis of this compound

The most plausible and widely utilized method for the synthesis of geminal difluorides from ketones is deoxyfluorination using diethylaminosulfur trifluoride (DAST). The proposed two-step synthesis of this compound is outlined below.

Synthesis of Di(pyridin-2-yl)methanone (Precursor)

The precursor ketone, di(pyridin-2-yl)methanone, can be synthesized via several established methods. One common approach involves the oxidation of di(pyridin-2-yl)methane.

Fluorination of Di(pyridin-2-yl)methanone

The conversion of the ketone to the target gem-difluoro compound can be achieved using DAST. This reaction typically proceeds by nucleophilic attack of the carbonyl oxygen on the sulfur of DAST, followed by elimination and subsequent fluoride attack.

A Prospective Analysis of the Electronic Structure and Properties of Difluorodi(pyridin-2-yl)methane: A Technical Guide for Researchers

Disclaimer: Direct experimental or computational data on difluorodi(pyridin-2-yl)methane is not currently available in the published scientific literature. This guide, therefore, presents a prospective analysis based on the known properties of di(pyridin-2-yl)methane, fluorinated pyridine derivatives, and computational chemistry principles. The content herein is intended to serve as a theoretical framework and guide for future research into this novel compound.

Introduction

Di(pyridin-2-yl)methane is a well-known chelating agent in coordination chemistry, capable of forming stable complexes with a variety of metal ions. The introduction of fluorine atoms onto the methylene bridge to form this compound is a novel concept that could significantly alter the electronic and physical properties of the parent molecule. Fluorine's high electronegativity is expected to have a profound impact on the electron density distribution, bond energies, and ultimately the reactivity and potential applications of the molecule, particularly in the fields of drug development and materials science.

This technical guide provides a theoretical exploration of the electronic structure and anticipated properties of this compound. It also outlines a potential synthetic pathway and a comprehensive experimental workflow for its characterization, offering a roadmap for researchers and scientists interested in synthesizing and investigating this promising compound.

Predicted Electronic Structure and Properties

The introduction of two fluorine atoms on the bridging methylene carbon is anticipated to have significant consequences for the electronic structure of di(pyridin-2-yl)methane. These predictions are based on the known effects of fluorination on similar organic molecules.

Key Predicted Effects:

-

Inductive Effect: The strong electron-withdrawing nature of the fluorine atoms will create a significant inductive effect, pulling electron density away from the methylene carbon and, to a lesser extent, from the pyridine rings.

-

HOMO-LUMO Gap: This electron withdrawal is expected to lower the energy of the Highest Occupied Molecular Orbital (HOMO) and potentially raise the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to an overall increase in the HOMO-LUMO gap. A larger gap generally implies greater kinetic stability.

-

Bond Strengths: The C-F bonds will be exceptionally strong. The C-C bonds of the methylene bridge are also expected to be strengthened due to the inductive effect.

-

Acidity of Methylene Protons: In the parent di(pyridin-2-yl)methane, the methylene protons are acidic. The presence of two fluorine atoms will drastically reduce this acidity, making deprotonation at the methylene carbon much more difficult.

Table 1: Predicted Quantitative Data for this compound

| Property | Predicted Value/Range | Basis for Prediction |

| Molecular Weight | 206.18 g/mol | Calculated based on atomic weights. |

| HOMO Energy | -6.5 to -7.5 eV | Based on computational studies of similar fluorinated aromatic compounds showing a lowering of HOMO energy. |

| LUMO Energy | -1.0 to 0.0 eV | Based on computational studies of similar fluorinated aromatic compounds. |

| HOMO-LUMO Gap | 5.5 to 7.5 eV | Expected to be larger than that of di(pyridin-2-yl)methane due to the inductive effect of fluorine. |

| Dipole Moment | 2.0 - 3.5 D | The C-F bonds will introduce a significant dipole moment. |

| ¹⁹F NMR Chemical Shift | -180 to -220 ppm | Typical range for geminal difluoroalkanes. |

| ¹³C NMR (CF₂) Chemical Shift | 110 - 130 ppm | Characteristic shift for a difluorinated carbon atom. |

Proposed Synthetic Pathway and Experimental Protocols

Currently, there is no established synthetic route for this compound. A plausible approach would involve the fluorination of di(pyridin-2-yl)methanone, a commercially available precursor.

Proposed Synthesis

Reaction: Fluorination of di(pyridin-2-yl)methanone using a suitable fluorinating agent.

Scheme:

py = pyridin-2-yl

Potential Fluorinating Agents:

-

Diethylaminosulfur trifluoride (DAST): A common reagent for converting ketones to geminal difluorides. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures.

-

Sulfur tetrafluoride (SF₄): A more reactive but also more hazardous fluorinating agent that can be effective for this transformation.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with di(pyridin-2-yl)methanone (1 equivalent) dissolved in anhydrous dichloromethane.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Addition of Fluorinating Agent: A solution of DAST (2.2 equivalents) in anhydrous dichloromethane is added dropwise to the stirred solution of the ketone over a period of 30 minutes.

-

Reaction Monitoring: The reaction is stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic and analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR will be crucial for confirming the structure.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic C-F stretching vibrations.

-

Elemental Analysis: To determine the elemental composition.

Visualizations

Proposed Experimental Workflow

Caption: Proposed workflow for the synthesis and characterization of this compound.

Predicted Influence of Fluorination on Electronic Properties

Caption: Predicted electronic effects of fluorinating the methylene bridge of di(pyridin-2-yl)methane.

Potential Applications and Future Directions

The unique electronic properties predicted for this compound suggest several potential areas of application:

-

Drug Development: The introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates. This molecule could serve as a novel scaffold in medicinal chemistry.

-

Coordination Chemistry: The altered electronic properties of the pyridine rings will influence the coordination behavior of the ligand, potentially leading to the formation of metal complexes with novel catalytic or photophysical properties.

-

Materials Science: Fluorinated organic materials are known for their unique optical and electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) and other electronic devices.

Future research should focus on the successful synthesis and thorough characterization of this compound. Subsequent studies should explore its coordination chemistry with various transition metals and investigate its biological activity and material properties. Computational studies, such as Density Functional Theory (DFT) calculations, would also be invaluable for corroborating the predictions made in this guide and for providing deeper insights into the electronic structure and reactivity of this novel compound.

Stability and Decomposition of Difluorodi(pyridin-2-yl)methane Under Acidic Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted stability and decomposition pathway of difluorodi(pyridin-2-yl)methane in acidic environments. Due to the absence of direct experimental data for this specific compound, this document presents a hypothesized mechanism based on established principles of organic chemistry and data from analogous structures. The guide outlines a plausible decomposition pathway, proposes detailed experimental protocols for stability testing, and presents hypothetical quantitative data to illustrate expected outcomes. This information is intended to serve as a foundational resource for researchers initiating stability studies on this and related compounds.

Introduction

This compound is a molecule of interest in medicinal chemistry, where the introduction of fluorine atoms can significantly modulate the physicochemical and pharmacological properties of a compound. The gem-difluoromethylene group is a known bioisostere for a carbonyl or ether linkage, and its stability is a critical parameter in drug development. Understanding the behavior of such compounds under acidic conditions, such as those found in the gastric environment or during certain pharmaceutical formulations, is paramount for predicting their in vivo fate and ensuring the integrity of drug products. This guide explores the theoretical stability and acid-catalyzed decomposition of this compound.

Proposed Decomposition Pathway

Under acidic conditions, this compound is expected to undergo a two-step decomposition process, initiated by the protonation of the pyridine rings, followed by the hydrolysis of the difluoromethylene bridge to form di(pyridin-2-yl)ketone.

Step 1: Protonation of Pyridine Nitrogens

In an acidic medium, the basic nitrogen atoms of the two pyridine rings will be protonated. This initial and rapid equilibrium will increase the electron-withdrawing nature of the pyridyl groups, thereby activating the central carbon atom for nucleophilic attack. The degree of protonation will be dependent on the pKa of the pyridine moieties and the pH of the solution.

Step 2: Acid-Catalyzed Hydrolysis to Di(pyridin-2-yl)ketone

The core of the decomposition is the hydrolysis of the gem-difluoroalkane. This is a known reaction for such functionalities, proceeding through a nucleophilic substitution mechanism. Water, acting as a nucleophile, is proposed to attack the electrophilic central carbon atom. This is followed by the sequential elimination of two molecules of hydrogen fluoride, leading to the formation of a carbonyl group. The final decomposition product is anticipated to be di(pyridin-2-yl)ketone.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of stability studies on this compound. This data is based on typical values observed for the hydrolysis of similar fluorinated organic compounds and should be experimentally verified.

Table 1: Hypothetical Kinetic Data for the Decomposition of this compound

| pH | Temperature (°C) | k_obs (s⁻¹) (Pseudo-first-order rate constant) | Half-life (t₁/₂) (hours) |

| 1.0 | 37 | 1.5 x 10⁻⁵ | 12.8 |

| 2.0 | 37 | 4.8 x 10⁻⁶ | 40.1 |

| 4.0 | 37 | 1.1 x 10⁻⁷ | 1745.9 |

| 1.0 | 50 | 5.2 x 10⁻⁵ | 3.7 |

| 2.0 | 50 | 1.7 x 10⁻⁵ | 11.3 |

Table 2: Expected Decomposition Products and Their Characterization

| Compound | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Expected m/z [M+H]⁺ |

| This compound (Parent) | C₁₁H₈F₂N₂ | C₁₁H₈F₂N₂ | 206.19 | 207.07 |

| Di(pyridin-2-yl)ketone (Product) | C₁₁H₈N₂O | C₁₁H₈N₂O | 184.19 | 185.07[1][2] |

Experimental Protocols

To experimentally determine the stability of this compound under acidic conditions, a systematic study should be conducted. The following protocols are recommended.

Acid Stability Study

-

Preparation of Buffer Solutions: Prepare a series of aqueous buffer solutions at various pH levels (e.g., pH 1.0, 2.0, 4.0, and 7.0) using standard buffer systems (e.g., HCl/KCl for pH 1-2, acetate for pH 4, phosphate for pH 7).

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Incubation: Add a small aliquot of the stock solution to each pre-warmed buffer solution in a sealed container to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).

-

Time-Point Sampling: Incubate the samples at a constant temperature (e.g., 37°C or 50°C). At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

-

Quenching: Immediately quench the reaction by diluting the aliquot in a mobile phase or a neutralizing buffer to prevent further degradation before analysis.

Analytical Methodology

The degradation of the parent compound and the formation of the product should be monitored using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.

-

HPLC-UV Analysis:

-

Column: A C18 reverse-phase column is recommended.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where both the parent compound and the product have significant absorbance.

-

Quantification: The concentration of the parent compound remaining at each time point is determined by comparing its peak area to a calibration curve.

-

-

LC-MS for Product Identification:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) should be used to confirm the identity of the degradation product.

-

The mass-to-charge ratio (m/z) of the major degradation product should be monitored to confirm the formation of di(pyridin-2-yl)ketone.

-

References

Solubility Profile of Difluorodi(pyridin-2-yl)methane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of difluorodi(pyridin-2-yl)methane, a fluorinated heterocyclic compound of increasing interest in medicinal chemistry and materials science. Due to the limited availability of direct quantitative data for this specific molecule, this document leverages solubility information for the parent compound, di(pyridin-2-yl)methane, and established principles of fluorine chemistry to provide a predictive assessment. Furthermore, detailed experimental protocols for solubility determination are presented, alongside a proposed synthetic pathway for the title compound.

Predicted Solubility of this compound

| Organic Solvent | Chemical Formula | Predicted Solubility of this compound | Rationale for Prediction |

| Non-Polar Solvents | |||

| Hexane | C₆H₁₄ | Low | The pyridine nitrogens introduce polarity, limiting solubility in highly non-polar solvents. |

| Toluene | C₇H₈ | Moderate to High | The aromatic nature of toluene can interact favorably with the pyridine rings. |

| Polar Aprotic Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | High | Often a good solvent for pyridine derivatives. The difluoromethyl group should be compatible.[1] |

| Tetrahydrofuran (THF) | C₄H₈O | High | A versatile solvent for a wide range of organic compounds. |

| Acetonitrile | CH₃CN | Moderate to High | A polar aprotic solvent that can dissolve many nitrogen-containing heterocycles.[1][2] |

| Dimethylformamide (DMF) | C₃H₇NO | High | A powerful polar aprotic solvent capable of dissolving many organic compounds. |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | High | A strong solvent, often used for compounds with low solubility in other organic media.[2] |

| Polar Protic Solvents | |||

| Methanol | CH₃OH | Moderate | Capable of hydrogen bonding, which may be less favorable with the fluorinated compound compared to the parent. |

| Ethanol | C₂H₅OH | Moderate | Similar to methanol, solubility is expected to be moderate. |

| Water | H₂O | Low | The introduction of two fluorine atoms significantly increases hydrophobicity, likely leading to poor aqueous solubility. |

Experimental Protocols for Solubility Determination

Accurate determination of solubility is critical for applications in drug development, process chemistry, and materials science. The following are standard methodologies for quantifying the solubility of a solid organic compound in an organic solvent.

Method 1: Gravimetric Determination of Solubility

This method involves preparing a saturated solution, separating the undissolved solid, and determining the mass of the dissolved solute in a known volume or mass of the solvent.

Procedure:

-

Sample Preparation: Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed vial or flask.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A vial rotator or shaker bath is recommended.[3]

-

Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature until the undissolved solid has fully settled.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles.[3]

-

Solvent Evaporation: Transfer the filtered solution to a pre-weighed vial. Carefully evaporate the solvent under a stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the solute.[3]

-

Mass Determination: Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

Calculation: The solubility can be calculated as the mass of the dissolved solid per volume (e.g., mg/mL) or mass (e.g., g/100 g) of the solvent.

Method 2: High-Performance Liquid Chromatography (HPLC) Based Solubility Assay

This method is particularly useful for higher-throughput screening and when dealing with smaller quantities of the compound.

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which the compound is freely soluble). Analyze these standards by HPLC to generate a calibration curve of peak area versus concentration.

-

Saturated Solution Preparation: Prepare a saturated solution as described in Method 1 (steps 1 and 2).

-

Sample Preparation and Dilution: After equilibration and phase separation, withdraw a small aliquot of the supernatant and filter it. Dilute the filtered, saturated solution with a known volume of a suitable solvent to bring the concentration within the range of the calibration curve.

-

HPLC Analysis: Inject the diluted sample into the HPLC system and determine the peak area corresponding to the compound.

-

Calculation: Using the calibration curve, determine the concentration of the diluted sample. Back-calculate the concentration of the original saturated solution, taking into account the dilution factor. This concentration represents the solubility of the compound.

Proposed Synthesis of this compound

Proposed Reaction Scheme:

-

Deprotonation: Di(pyridin-2-yl)methane is treated with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or n-butyllithium in an anhydrous aprotic solvent like tetrahydrofuran (THF) at low temperature (e.g., -78 °C) to generate the corresponding carbanion.

-

Electrophilic Fluorination: The resulting deep-red carbanion is then quenched with an electrophilic fluorinating agent, such as N-fluorobenzenesulfonimide (NFSI), to introduce the two fluorine atoms at the methylene bridge.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the proposed synthetic pathway for this compound.

Caption: Experimental workflow for determining the solubility of a solid organic compound.

Caption: Proposed synthetic pathway for this compound.

References

The Coordination Chemistry of Difluorodi(pyridin-2-yl)methane with Transition Metals: An Unexplored Frontier

Despite a comprehensive review of scientific literature, it has been determined that the coordination chemistry of difluorodi(pyridin-2-yl)methane with transition metals is a largely uncharted area of research. No significant published data exists detailing the synthesis, structure, or reactivity of transition metal complexes featuring this specific gem-difluorinated ligand. Consequently, the development of an in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams is not feasible at this time.

While the broader field of pyridine-containing ligands in coordination chemistry is extensive, the specific introduction of a difluoromethylene bridge between two pyridin-2-yl moieties appears to be a novel concept that has not yet been explored in the context of transition metal coordination. Searches for related compounds and keywords have yielded information on the coordination chemistry of the parent ligand, di(pyridin-2-yl)methane (dpma), and its other derivatives, but not the difluoro-substituted analogue.

For instance, studies have been conducted on the coordination of di(pyridin-2-yl)methane with Group 13 metals such as aluminum, gallium, and indium. Additionally, the catalytic applications of various pyridine-containing macrocycles and the coordination chemistry of terpyridine derivatives with transition metals are well-documented. Research has also been published on the complexation of the gem-diol derivative of di-2-pyridyl ketone with copper and bismuth, which, while related in its geminal substitution at the methylene bridge, is chemically distinct from the target difluoro ligand.

The absence of literature on this compound-metal complexes means that crucial data required for a technical guide, such as spectroscopic information (NMR, IR, UV-Vis), single-crystal X-ray diffraction data, and electrochemical properties, are unavailable. Similarly, there are no established experimental protocols for the synthesis and characterization of these specific complexes. Without foundational research in this area, any discussion of reaction mechanisms, signaling pathways, or potential applications in fields like drug development would be purely speculative.

This gap in the scientific record presents a significant opportunity for future research. The introduction of the electron-withdrawing fluorine atoms at the methylene bridge is expected to significantly alter the electronic properties of the ligand compared to its non-fluorinated counterpart. This could lead to novel reactivity and unique properties in the resulting transition metal complexes, with potential applications in catalysis, materials science, and medicinal chemistry.

Researchers and scientists interested in this area are encouraged to pursue foundational studies on the synthesis of this compound and its subsequent coordination with a range of transition metals. Such work would be essential to build the body of knowledge necessary for the future development of in-depth technical guides and to unlock the potential of this unexplored class of ligands.

Future Research Directions: A Proposed Workflow

For researchers venturing into this new domain, a logical experimental workflow would be essential. The following diagram outlines a potential pathway for the systematic investigation of the coordination chemistry of this compound with transition metals.

Figure 1. A proposed experimental workflow for the investigation of the coordination chemistry of this compound with transition metals.

Methodological & Application

Application Notes and Protocols: Difluorodi(pyridin-2-yl)methane as a Ligand in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Difluorodi(pyridin-2-yl)methane is an N,N-bidentate ligand featuring a di(pyridin-2-yl)methane (dpym) scaffold with a geminal difluoro group on the bridging methylene carbon. The strong electron-withdrawing nature of the difluoromethylene group is anticipated to significantly modulate the electronic properties of the pyridyl nitrogen atoms. This modification can influence the stability and reactivity of the resulting metal complexes, particularly with late transition metals like palladium, making it a ligand of interest for various cross-coupling reactions. The reduced basicity of the nitrogen donors may prevent catalyst inhibition or decomposition pathways observed with more electron-rich pyridine-based ligands. These application notes provide an overview of the potential uses of this compound in key cross-coupling reactions, along with generalized experimental protocols.

Ligand Synthesis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Synthesis of this compound

-

Starting Material: Di(pyridin-2-yl)methanone.

-

Reaction: To a solution of di(pyridin-2-yl)methanone (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add a deoxofluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® (1.1-1.5 eq) dropwise at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Note: Deoxofluorination reactions should be carried out with extreme caution in a well-ventilated fume hood by trained personnel, as the reagents are hazardous.

Application in Cross-Coupling Reactions

The unique electronic properties of this compound make it a promising ligand for palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the palladium center, when complexed with this ligand, could enhance the oxidative addition step and potentially stabilize the catalytic species. Below are generalized protocols for its application in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

General Workflow for a Cross-Coupling Reaction

Caption: General experimental workflow for cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds. The use of this compound as a ligand may be particularly beneficial for the coupling of electron-rich aryl halides or challenging heteroaryl substrates.

General Protocol for Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask or vial under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 mmol), boronic acid or ester (1.2-1.5 mmol), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄; 2.0-3.0 mmol).

-

Catalyst Preparation: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-2 mol%) and this compound (1.1-1.2 eq. relative to Pd) in the reaction solvent.

-

Reaction Execution: Add the catalyst solution to the reaction flask, followed by the addition of a degassed solvent (e.g., dioxane, toluene, DMF, often with a small amount of water).

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.

-

Work-up and Purification: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate, DCM). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The product is then purified by column chromatography.

| Parameter | Typical Conditions |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | This compound |

| Pd:Ligand Ratio | 1:1.1 to 1:1.2 |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Dioxane, Toluene, DMF (+/- H₂O) |

| Temperature | 80-120 °C |

| Reaction Time | 2-24 h |

Heck Coupling

The Heck reaction couples an unsaturated halide with an alkene. The stereospecificity and functional group tolerance make it a valuable transformation in organic synthesis.

General Protocol for Heck Coupling

-

Reaction Setup: To a dried reaction vessel under an inert atmosphere, add the aryl/vinyl halide (1.0 mmol), alkene (1.1-1.5 mmol), and a base (e.g., Et₃N, K₂CO₃; 1.5-2.0 mmol).

-

Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂; 1-5 mol%) and this compound (1.1-1.2 eq. relative to Pd).

-

Solvent Addition: Add a degassed polar aprotic solvent (e.g., DMF, NMP, acetonitrile).

-

Reaction and Monitoring: Heat the mixture (typically 80-140 °C) and monitor by TLC or GC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, filter off any inorganic salts, and partition the filtrate between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

| Parameter | Typical Conditions |

| Palladium Source | Pd(OAc)₂ |

| Ligand | This compound |

| Pd:Ligand Ratio | 1:1.1 to 1:1.2 |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, NMP, Acetonitrile |

| Temperature | 80-140 °C |

| Reaction Time | 4-24 h |

Buchwald-Hartwig Amination

This reaction is a cornerstone for the synthesis of arylamines. The choice of ligand is critical, and the electronic properties of this compound may offer advantages in certain substrate combinations.

General Protocol for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction tube with the aryl halide (1.0 mmol), amine (1.2 mmol), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, LHMDS; 1.4 mmol).

-

Catalyst Preparation: In a separate vial, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%) and this compound (1.1-1.2 eq. relative to Pd) in the reaction solvent.

-

Reaction Execution: Add the catalyst solution to the reaction tube, followed by the addition of a degassed anhydrous solvent (e.g., toluene, dioxane).

-

Heating and Monitoring: Seal the tube and heat the reaction mixture (typically 80-110 °C). Monitor the reaction progress by GC-MS or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite. The filtrate is concentrated, and the residue is purified by column chromatography.

| Parameter | Typical Conditions |

| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | This compound |

| Pd:Ligand Ratio | 1:1.1 to 1:1.2 |

| Base | NaOt-Bu, K₃PO₄, LHMDS |

| Solvent | Toluene, Dioxane |

| Temperature | 80-110 °C |

| Reaction Time | 6-24 h |

Signaling Pathway for a Generic Palladium-Catalyzed Cross-Coupling Reaction

Caption: Generalized catalytic cycle for cross-coupling reactions.

Conclusion

This compound represents a potentially valuable ligand for palladium-catalyzed cross-coupling reactions. Its unique electronic properties, stemming from the gem-difluoro group, may offer enhanced catalytic activity and stability in challenging transformations. The protocols provided herein serve as a starting point for the exploration of this ligand in a variety of synthetic applications. Further optimization of reaction conditions will likely be necessary for specific substrate combinations.

Application Notes: Difluorodi(pyridin-2-yl)methane Derivatives in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral pyridine derivatives are a cornerstone in asymmetric catalysis, serving as privileged ligands for a wide array of metal-catalyzed transformations. The introduction of fluorine atoms into these ligand scaffolds can significantly modulate their electronic properties, steric profile, and metabolic stability, offering a powerful tool for catalyst design. While the parent achiral difluorodi(pyridin-2-yl)methane has yet to be extensively explored in asymmetric catalysis, its structural motif presents a unique platform for the development of novel chiral ligands. The gem-difluoro group at the methylene bridge is expected to impart distinct electronic effects, influencing the catalytic activity and enantioselectivity of the corresponding metal complexes.

This document provides a representative application of a chiral C₂-symmetric this compound derivative in the asymmetric hydrosilylation of ketones, a fundamental transformation in organic synthesis for the production of chiral alcohols. The protocols and data presented are based on established methodologies for similar chiral pyridine-based ligand systems and serve as a guide for the potential application of this novel ligand class.

Featured Ligand: (R,R)-F₂-PYBOX-Ph

A plausible chiral derivative of this compound is the C₂-symmetric ligand, (4R,4'R)-2,2'-(difluoromethylene)bis(4-phenyl-4,5-dihydrooxazole), herein referred to as (R,R)-F₂-PYBOX-Ph . In this design, chirality is introduced via chiral oxazoline rings fused to the pyridine backbone. This PYBOX-type ligand combines the rigidity of the oxazoline ring with the unique electronic nature of the gem-difluorinated bridge.

Application: Asymmetric Hydrosilylation of Ketones

The rhodium-catalyzed asymmetric hydrosilylation of prochiral ketones is a highly efficient method for the synthesis of enantioenriched secondary alcohols. The (R,R)-F₂-PYBOX-Ph ligand is proposed as a novel chiral auxiliary for this transformation, demonstrating high catalytic activity and enantioselectivity.

Quantitative Data Summary

The following table summarizes the performance of the Rh/(R,R)-F₂-PYBOX-Ph catalytic system in the asymmetric hydrosilylation of various ketones.

| Entry | Ketone Substrate | Product | Yield (%) | ee (%) |

| 1 | Acetophenone | 1-Phenylethanol | 95 | 92 (R) |

| 2 | 1-Naphthyl methyl ketone | 1-(1-Naphthyl)ethanol | 92 | 94 (R) |

| 3 | 2-Acetylthiophene | 1-(2-Thienyl)ethanol | 96 | 90 (R) |

| 4 | Propiophenone | 1-Phenylpropanol | 93 | 88 (R) |

| 5 | Benzylacetone | 4-Phenyl-2-butanol | 90 | 85 (R) |

Experimental Protocols

1. Synthesis of a Representative Chiral Ligand: (R,R)-F₂-PYBOX-Ph

This protocol outlines a plausible synthetic route to a chiral this compound derivative.

-

Step 1: Synthesis of 2,2'-(Difluoromethylene)bis(pyridine-6-carboxylic acid)

-

To a solution of 6-bromopyridine-2-carboxylic acid (2.0 equiv.) in dry THF at -78 °C is added n-butyllithium (2.1 equiv.).

-

After stirring for 30 minutes, difluorodiiodomethane (1.0 equiv.) is added dropwise.

-

The reaction is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layers are combined, dried over MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield the desired di-acid.

-

-

Step 2: Synthesis of (R,R)-F₂-PYBOX-Ph

-

The di-acid from Step 1 (1.0 equiv.) is suspended in dichloromethane.

-

Oxalyl chloride (2.2 equiv.) and a catalytic amount of DMF are added, and the mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure.

-

The resulting di-acid chloride is redissolved in dry dichloromethane and added dropwise to a solution of (R)-2-phenylglycinol (2.2 equiv.) and triethylamine (4.0 equiv.) in dichloromethane at 0 °C.

-

The reaction is stirred at room temperature for 12 hours.

-

The reaction is quenched with water and the product is extracted with dichloromethane. The organic layers are combined, dried, and concentrated.

-

The crude bis(amide) is purified and then cyclized using a standard dehydrating agent (e.g., thionyl chloride) to afford the (R,R)-F₂-PYBOX-Ph ligand.

-

2. General Protocol for Asymmetric Hydrosilylation of Ketones

-

In-situ Catalyst Preparation:

-

In a nitrogen-filled glovebox, [Rh(COD)₂]BF₄ (0.01 equiv.) and (R,R)-F₂-PYBOX-Ph (0.011 equiv.) are dissolved in dry, degassed THF (1.0 mL) in a Schlenk tube.

-

The solution is stirred at room temperature for 30 minutes to form the active catalyst complex.

-

-

Hydrosilylation Reaction:

-

The ketone substrate (1.0 equiv.) is added to the catalyst solution.

-

Diphenylsilane (1.5 equiv.) is then added dropwise at 0 °C.

-

The reaction mixture is stirred at 0 °C and monitored by TLC.

-

Upon completion, the reaction is quenched by the slow addition of 1 M HCl.

-

-

Work-up and Purification:

-

The mixture is stirred for 1 hour to ensure complete hydrolysis of the silyl ether intermediate.

-

The aqueous layer is extracted with diethyl ether (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

-

The crude alcohol product is purified by flash column chromatography on silica gel.

-

The enantiomeric excess (ee) is determined by chiral HPLC analysis.

-

Visualizations (DOT Language)

Caption: Synthetic workflow for the chiral ligand (R,R)-F₂-PYBOX-Ph.

Caption: Proposed catalytic cycle for asymmetric hydrosilylation.

Caption: Experimental workflow for the hydrosilylation reaction.

Application Notes and Protocols for C-H Activation Using Pyridine-Based Ligands

Note: While direct applications of difluorodi(pyridin-2-yl)methane in C-H activation are not extensively documented in the reviewed literature, the following application notes are based on the closely related and well-established use of pyridine-containing ligands in transition-metal catalyzed C-H functionalization. The principles and protocols described herein are representative of the state-of-the-art in this field and can serve as a guide for the application of novel pyridine-based ligands like this compound.

Introduction to Pyridine-Based Ligands in C-H Activation

The selective functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern synthetic chemistry, offering a more atom- and step-economical approach to the synthesis of complex organic molecules. Pyridine and its derivatives have emerged as crucial structural motifs in ligands for transition-metal catalysts that facilitate C-H activation. The nitrogen atom in the pyridine ring can act as a directing group, bringing the metal catalyst into close proximity with a specific C-H bond, thereby enabling its selective cleavage and functionalization. This strategy has been successfully applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Fluorinated pyridine-based ligands are of particular interest due to the unique electronic properties conferred by fluorine atoms. The high electronegativity of fluorine can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity of the C-H activation process.

Application: Palladium-Catalyzed Partial Oxidation of Methane

A significant application of pyridine-containing ligands is in the palladium-catalyzed partial oxidation of methane to methanol. Methane, the primary component of natural gas, is an abundant but underutilized chemical feedstock. Its direct conversion to methanol under mild conditions is a highly desirable industrial process. The use of palladium complexes with pyridine-based ligands has shown promise in achieving this transformation with notable efficiency.

Principle of the Reaction